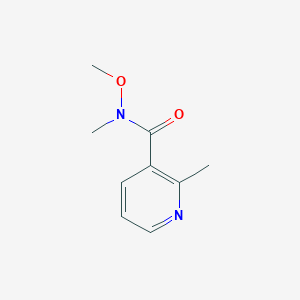

N-Methoxy-N,2-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRHSKUSJZVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methoxy N,2 Dimethylnicotinamide and Its Analogues

Strategies for Carbonyl Group Transformation Utilizing N-Methoxy-N,2-dimethylnicotinamide as a Key Intermediate

N-methoxy-N-methylamides, such as this compound, are celebrated for their ability to function as effective acylating agents. wisc.edu Unlike more reactive carboxylic acid derivatives, they can react with potent organometallic nucleophiles to furnish ketones in high yields, crucially arresting the reaction at the ketone stage and preventing the common side reaction of over-addition to form tertiary alcohols. wisc.eduorganic-chemistry.org This controlled reactivity stems from the formation of a stable, metal-chelated tetrahedral intermediate upon nucleophilic attack. wisc.edu This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, by which time the highly reactive organometallic reagent has been quenched.

A primary application of this compound is its clean conversion into ketones. This is typically achieved by reacting it with a wide array of organometallic reagents. wisc.edu The reaction is robust and high-yielding, proceeding without the formation of tertiary alcohol byproducts even when an excess of the organometallic reagent is used. wisc.edu

Furthermore, these amides can be selectively reduced to aldehydes using common hydride reagents. This transformation provides a reliable method for accessing aldehydes, which are themselves pivotal precursors in numerous synthetic pathways.

The utility of this compound as an acylating agent is most prominent in its reactions with organolithium and organomagnesium (Grignard) reagents. wisc.edusigmaaldrich.comnih.gov These strong nucleophiles readily add to the amide's carbonyl group. wikipedia.org The resulting tetrahedral intermediate is stabilized by chelation of the lithium or magnesium ion between the carbonyl oxygen and the methoxy (B1213986) oxygen. wisc.edu This stable complex prevents the elimination of the methoxy-methylamino group and subsequent second addition of the nucleophile. wisc.edu Upon aqueous workup, the intermediate hydrolyzes to yield the desired ketone. This methodology is superior to using other carboxylic acid derivatives, where over-addition is a significant challenge. wisc.eduwikipedia.org

Below is a table illustrating the typical yields for the synthesis of ketones from various N-methoxy-N-methylamides and organometallic reagents, demonstrating the broad applicability of this method.

| N-Methoxy-N-methylamide Substrate | Organometallic Reagent | Product | Yield (%) |

| N-Methoxy-N-methylbenzamide | Phenylmagnesium Bromide | Benzophenone | 94 |

| N-Methoxy-N-methyl-2-naphthamide | Methyllithium | 2-Acetonaphthone | 87 |

| N-Methoxy-N-methylcyclohexanecarboxamide | Isopropylmagnesium Chloride | Cyclohexyl Isopropyl Ketone | 85 |

| N-Methoxy-N-methylcinnamamide | n-Butyllithium | (E)-1-Phenylhept-1-en-3-one | 80 |

| This table presents representative data for the conversion of various Weinreb amides to ketones to illustrate the general reaction's efficiency. |

Beyond acylation, this compound can potentially serve as an electrophile in C-C bond-forming reactions with nucleophiles such as enolates. In a selective C-carbamoylation reaction, a pre-formed enolate would attack the electrophilic carbonyl carbon of the amide. This process would transfer the N-methoxy-N,2-dimethyl-nicotinoyl group to the α-carbon of the enolate precursor, resulting in the formation of a β-keto amide or a related 1,3-dicarbonyl compound. The regioselectivity of such a reaction would be dictated by the method of enolate generation (kinetic vs. thermodynamic control). This application leverages the amide as a stable source for a carbamoyl group, enabling the construction of more complex carbon skeletons.

Synthetic Pathways and Precursor Chemistry

The synthesis of this compound itself can be achieved through several reliable methods, primarily starting from the corresponding carboxylic acid or aldehyde. These pathways often employ modern coupling agents or oxidative conditions to ensure high efficiency and yield.

A highly convenient and efficient method for preparing this compound is the direct one-pot conversion from its precursor, 2-methylnicotinic acid. elsevierpure.com This transformation involves the reaction of the carboxylic acid with N,O-dimethylhydroxylamine, typically supplied as the hydrochloride salt, in the presence of a coupling agent. researchgate.net

2-Chloro-1-methylpyridinium iodide , also known as the Mukaiyama reagent, is an effective coupling agent for this purpose. scientificlabs.co.uk It activates the carboxylic acid by forming a highly reactive 2-acyloxy-1-methylpyridinium salt. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to form the desired amide bond, releasing 1-methyl-2-pyridone as a byproduct. This method is known for its mild reaction conditions and broad functional group tolerance. scientificlabs.co.uk

Another effective coupling agent is S,S-Di(2-pyridyl) dithiocarbonate . researchgate.net Similar to the Mukaiyama reagent, it activates the carboxylic acid, facilitating the subsequent amidation reaction to produce the Weinreb amide in good yields. researchgate.net These one-pot procedures are often preferred due to their operational simplicity and reduced need for purification of intermediates. elsevierpure.comresearchgate.net

| Coupling Agent | Precursor | Product | General Yield Range |

| 2-Chloro-1-methylpyridinium Iodide | Carboxylic Acid | N-Methoxy-N-methylamide | High |

| S,S-Di(2-pyridyl) Dithiocarbonate | Carboxylic Acid | N-Methoxy-N-methylamide | High |

| Methanesulfonyl Chloride | Carboxylic Acid | N-Methoxy-N-methylamide | Good to Excellent organic-chemistry.org |

| Trichloroacetonitrile/Triphenylphosphine | Carboxylic Acid | N-Methoxy-N-methylamide | High researchgate.net |

| This table shows various coupling agents used for the one-pot synthesis of Weinreb amides from carboxylic acids. |

An alternative synthetic strategy is oxidative amidation, which typically starts from an aldehyde precursor, in this case, 2-methylpyridine-3-carbaldehyde. organic-chemistry.orgahmadullins.com This approach involves the direct coupling of the aldehyde with N,O-dimethylhydroxylamine in the presence of an oxidizing agent. organic-chemistry.org Various catalytic systems, including those based on copper or employing N-heterocyclic carbenes (NHCs), can facilitate this transformation. organic-chemistry.orgahmadullins.comresearchgate.net

In a typical NHC-catalyzed process, the carbene adds to the aldehyde to form a Breslow intermediate, which is then oxidized to an activated acyl species. This activated intermediate is then intercepted by the amine (N,O-dimethylhydroxylamine) to furnish the final amide product. ahmadullins.com Oxidative amidation methods are attractive due to their atom economy and the use of readily available aldehydes as starting materials. ahmadullins.com

Palladium-Catalyzed Aminocarbonylation of Organoboronic Acids or Aryl Halides

Palladium-catalyzed aminocarbonylation serves as a powerful tool for the synthesis of amides from aryl halides or organoboronic acids. This methodology can be effectively applied to the synthesis of this compound, typically starting from a 3-halo-2-methylpyridine derivative. The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide and subsequent reductive elimination with an amine, in this case, N,O-dimethylhydroxylamine.

A general protocol for this transformation involves the use of a palladium catalyst, such as Pd(OAc)₂, in conjunction with a suitable ligand, for instance, a phosphine ligand like Xantphos. The reaction is typically carried out in the presence of a base and a source of carbon monoxide. Chloroform has also been reported as a carbonyl source in some palladium-catalyzed aminocarbonylations of halo-substituted heteroarenes, offering an alternative to gaseous carbon monoxide. rsc.org

Key Features of Palladium-Catalyzed Aminocarbonylation:

Substrate Scope: This method is applicable to a wide range of aryl and heteroaryl halides.

Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups.

Efficiency: Good to excellent yields of the corresponding amides can be achieved.

A representative reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 3-Iodo-2-methylpyridine | N,O-Dimethylhydroxylamine | Pd(OAc)₂ / Xantphos, CO | This compound |

| 2-Methylpyridine-3-boronic acid | N,O-Dimethylhydroxylamine | Pd catalyst, CO | This compound |

Selective Substitution Reactions with N,O-Dimethylcarbamoylation Agents

The synthesis of this compound can also be achieved through selective substitution reactions employing N,O-dimethylcarbamoylation agents. A common approach involves the reaction of an organometallic derivative of 2-methylpyridine with an N-methoxy-N-methylcarbamoyl chloride. For instance, lithiation of 2-methylpyridine at the 3-position followed by quenching with N-methoxy-N-methylcarbamoyl chloride would yield the desired product.

Palladium-catalyzed cross-coupling reactions have also been developed for the preparation of Weinreb amides from organoboronic acids and N-methoxy-N-methylcarbamoyl chloride. organic-chemistry.org This method could be adapted for the synthesis of this compound starting from 2-methylpyridine-3-boronic acid.

Utility of Acid Halides, Acyl Cyanides, Esters, and Activated Amides as Precursors

A straightforward and widely used method for the synthesis of this compound involves the use of 2-methylnicotinoyl chloride as a precursor. This acid chloride can be readily prepared from 2-methylnicotinic acid using standard chlorinating agents such as thionyl chloride or oxalyl chloride. The subsequent reaction of 2-methylnicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine (B92270), affords the target Weinreb amide in high yield. google.com

Table of Precursors and Reagents:

| Precursor | Reagent | Product |

|---|---|---|

| 2-Methylnicotinic acid | 1. (COCl)₂, 2. HN(OMe)Me | This compound |

| 2-Methylnicotinoyl chloride | HN(OMe)Me·HCl, Base | This compound |

Alternatively, activated esters or amides of 2-methylnicotinic acid can be employed. For example, the reaction of methyl 2-methylnicotinate with N,O-dimethylhydroxylamine can be facilitated by the use of a Lewis acid or by converting the ester into a more reactive species.

Functionalization and Derivatization Strategies for the Nicotinamide (B372718) Core

Halogenation Methodologies (e.g., Bromination)

The nicotinamide core of this compound is amenable to electrophilic halogenation. The position of halogenation is directed by the existing substituents on the pyridine ring. The 2-methyl group is an ortho, para-directing group, while the N-methoxy-N-methylcarboxamide group is a meta-directing deactivator.

Regioselective bromination can be achieved using various brominating agents. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can lead to the introduction of a bromine atom at specific positions on the pyridine ring. The reaction conditions, such as temperature and solvent, can influence the regioselectivity of the bromination. mdpi.com The existence of 2,5-Dibromo-N-methoxy-N-methylnicotinamide (CAS 1394291-26-9) indicates that dihalogenation is also possible under certain conditions.

Examples of Halogenation Reactions:

| Substrate | Reagent | Product |

|---|---|---|

| This compound | NBS | Bromo-N-methoxy-N,2-dimethylnicotinamide |

Regioselective Introduction of Methoxy and Other Aryl/Alkyl Substituents

The introduction of methoxy and other aryl/alkyl substituents onto the this compound core can be accomplished through various synthetic strategies. For the introduction of a methoxy group, nucleophilic aromatic substitution on a halogenated precursor is a common approach. For example, a bromo-substituted this compound can be reacted with sodium methoxide in the presence of a copper catalyst to yield the corresponding methoxy derivative. nih.gov

The introduction of aryl or alkyl substituents can be achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, on a halogenated derivative of this compound. These reactions allow for the formation of C-C bonds and the introduction of a wide range of substituents.

Formation of Substituted Pyridyl Analogues and Bridged Systems

The synthesis of substituted pyridyl analogues of this compound can be achieved by employing appropriately substituted starting materials in the synthetic routes described in section 2.2. For example, starting from a halogenated and further substituted 2-methylnicotinic acid, a variety of functionalized analogues can be prepared.

The formation of bridged systems incorporating the nicotinamide core is a more complex synthetic challenge. One approach involves the synthesis of methylene-bridged analogues. For instance, condensation reactions can be employed to link the nicotinamide moiety to another ring system via a methylene (B1212753) bridge. tandfonline.comtandfonline.com The synthesis of such bridged systems often requires multi-step sequences and careful control of stereochemistry. These bridged structures can impose conformational constraints on the nicotinamide ring, which can be of interest for studying its biological activity.

Mechanistic Investigations of N Methoxy N,2 Dimethylnicotinamide Reactivity and Transformation Pathways

Elucidation of Specific Reaction Mechanisms

The unique stability and reactivity of the N-methoxy-N-methylamide group allow it to undergo several types of transformations, with mechanisms that have been the subject of detailed investigation.

N-methoxy-N-methylamides, such as N-Methoxy-N,2-dimethylnicotinamide, can be efficiently converted into ketones through a nonclassical Wittig reaction. nih.govnih.govorganic-chemistry.org This method provides a milder alternative to the use of highly reactive organometallic reagents. nih.govorganic-chemistry.org The reaction proceeds through the treatment of the Weinreb amide with an alkylidenetriphenylphosphorane. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a four-membered cyclic intermediate known as an oxaphosphetane. nih.govnih.gov This oxaphosphetane intermediate subsequently undergoes cycloreversion to form an N-methyl-N-methoxy-enamine, which is then hydrolyzed during workup to yield the final ketone product. nih.govacs.orgwikipedia.org This transformation has been shown to be effective for a range of aromatic and aliphatic Weinreb amides and is compatible with various functional groups, highlighting its chemoselectivity. nih.govorganic-chemistry.org

N-methoxy arylamides can participate in copper-catalyzed C-O cross-coupling reactions with arylboronic acids to form aryl-N-methoxy arylimides. mdpi.com A plausible mechanism for this transformation, prompted by an inexpensive catalyst like copper(I) iodide, involves multiple oxidation states of copper. nih.govmdpi.com It is proposed that Cu(I) is first oxidized to a Cu(II) species. mdpi.com This Cu(II) species then undergoes transmetalation with the arylboronic acid to generate an aryl-Cu(II) intermediate. mdpi.com

Subsequently, the N-methoxy amide is believed to undergo tautomerization to its O-protected hydroxamic acid form, a process facilitated by the N-methoxy group, which then engages in anion exchange with the aryl-Cu(II) intermediate to create a new Cu(II) complex. mdpi.com This complex is then oxidized to a Cu(III) species, which undergoes reductive elimination to form the final C-O coupled product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle. mdpi.com The presence of oxygen is considered necessary for this reaction to proceed. mdpi.com

| Catalyst | Base | Solvent | Temperature | Reactants | Product Yield | Reference |

|---|---|---|---|---|---|---|

| CuI (20 mol%) | Na₃PO₄·12H₂O (2 equiv.) | DCE | 130 °C | N-methoxy amide, Arylboronic acid | 38-69% | mdpi.com |

The intramolecular cyclization of N-methoxy-N-(2-oxoalkyl)amides has been studied as a route to heterocyclic structures. When an N-hydroxy group is protected via methylation to form the corresponding N-methoxy amide, its reactivity in cyclization changes. acs.org In the presence of a substoichiometric amount of a base like potassium tert-butoxide (t-BuOK), the reaction of an N-methoxy-N-(2-oxoalkyl)amide can lead to the formation of an intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. acs.org However, using an excess of the base promotes the reaction to proceed further, yielding the desired 1-methoxy-1,5-dihydro-2H-pyrrol-2-one. acs.org

Conversely, studies investigating the formation of pyridine-2,5-diones through this pathway found that N-methoxy-1,6-dihydropyridine-2,5-diones were not detected under the attempted reaction conditions. acs.org

To investigate the potential for radical oxidative cyclization in N-methoxy amides, the N-methoxy group can be used as a blocking group for the corresponding N-hydroxy amide, which is presumed to be the reactive center for radical reactions. acs.org In studies on the cyclization of N-methoxy-N-(2-oxoalkyl)amides, the formation of N-methoxy-1,6-dihydropyridine-2,5-diones, which would be products of a radical oxidative cyclization, was not observed. acs.org This suggests that under the studied conditions, this specific radical pathway is not favored for these substrates. Other research has noted that the reactivity of amidyl radicals in cyclizations can be significantly lower for N-aryl substituents compared to N-alkyl ones, which can influence the reaction outcome. mdpi.com

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of key intermediates and transition states.

Nonclassical Wittig Reaction : The mechanism is defined by the formation of two key intermediates. The first is the oxaphosphetane , a four-membered ring containing phosphorus and oxygen, which is formed from the [2+2] cycloaddition of the ylide and the amide's carbonyl group. nih.govnih.gov The second is the subsequent N-methyl-N-methoxy-enamine , which results from the breakdown of the oxaphosphetane and is hydrolyzed in a final step to the ketone product. nih.govacs.orgwikipedia.org

Copper-Catalyzed C-O Coupling : The proposed mechanism involves a series of copper-containing intermediates. These include an initial Cu(II) species , an aryl-Cu(II) intermediate formed after transmetalation, a subsequent Cu(II) complex formed with the deprotonated N-methoxy amide, and a final Cu(III) complex which precedes reductive elimination. mdpi.com

Intramolecular Cyclization : In the base-mediated cyclization of N-methoxy-N-(2-oxoalkyl)amides, the species 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one has been successfully isolated and characterized as a stable reaction intermediate. acs.org Its formation or further conversion to the final product is dependent on the amount of base used. acs.org

Kinetic Studies and Reaction Rate Determination for this compound Transformations

While the mechanisms for various transformations of N-methoxy-N-methylamides have been proposed and investigated, detailed kinetic studies providing specific rate constants, reaction orders, and activation energies for the nonclassical Wittig reaction, copper-catalyzed C-O coupling, or intramolecular cyclization pathways involving this compound are not extensively reported in the scientific literature.

Kinetic studies on related, but distinct, systems have been performed. For instance, detailed kinetic analyses of copper-catalyzed N-arylation of amides (a C-N coupling) revealed a positive-order rate dependence on the aryl iodide concentration, indicating that the activation of the aryl halide is the rate-determining step. nih.gov Similarly, a kinetic isotope effect was observed in a ruthenium-catalyzed C-H oxidation directed by a Weinreb amide, suggesting an irreversible C-H activation step was rate-limiting for that specific transformation. nih.gov However, comparable quantitative data for the specific reactions outlined above for this compound remains limited.

Computational and Theoretical Chemistry Studies on N Methoxy N,2 Dimethylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Methoxy-N,2-dimethylnicotinamide at the electronic level. These methods allow for the prediction of molecular geometries, reaction energies, and mechanistic pathways with a high degree of accuracy.

Density Functional Theory (DFT) Applications for Optimized Structures and Reaction Energies

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying N-methoxy-N-methyl-amides and related structures. researchgate.net By approximating the electron density, DFT can efficiently compute the optimized geometries and reaction energies of these molecules. researchgate.netepstem.net For instance, calculations at the B3LYP/6-311++G(3df,3pd) level of theory have been successfully employed to analyze various N-methoxy-N-methyl-amides. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

DFT methods are also instrumental in determining the energies of different conformers and the transition states that connect them. This information is vital for predicting the most stable forms of the molecule and the energy required for conformational changes. The accuracy of these predictions can be further enhanced by using different functionals, such as B3PW91, and by considering the effects of the solvent environment. epstem.net

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(3df,3pd) | Analysis of N-methoxy-N-methyl-amides | researchgate.net |

| B3PW91 | 6-311G(d,p) | Calculation of NMR isotropic shift values | epstem.net |

Ab Initio and Semi-Empirical Methods for Mechanistic Insights and Activation Barriers

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, offer another layer of theoretical investigation. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled-cluster (CC) theory, although computationally more demanding, can provide benchmark-quality data for electronic structure and reaction energetics. wikipedia.org For example, HF/6-31G(d,p) calculations have been used to support the analysis of IR carbonyl bands in related N-methoxy-N-methyl-amides, indicating the presence of different conformers. researchgate.net

Semi-empirical methods, which incorporate some experimental data to simplify calculations, can also offer valuable, albeit less precise, mechanistic insights and estimations of activation barriers, especially for larger systems or for preliminary explorations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the amide bond in this compound leads to the existence of multiple conformers, which can significantly influence its chemical behavior. Conformational analysis and molecular dynamics simulations are key computational tools for exploring this dynamic landscape.

Investigation of Trans- and Cis-Conformational Preferences in N-Methoxy Nicotinamide (B372718) Systems

The conformational equilibrium between trans and cis isomers around the amide C-N bond is a critical aspect of nicotinamide systems. nih.govrsc.org For N-methoxy amides, the presence of gauche conformers in addition to cis conformers has been identified through spectroscopic and theoretical studies. researchgate.net In some N-methoxy-N-methylacetamides, the cis conformer is more abundant in non-polar solvents, while in others, gauche conformers are stabilized to a larger extent. researchgate.net The relative populations of these conformers can be influenced by steric and electronic factors, as well as by the solvent environment. researchgate.netresearchgate.net For instance, in N-nitroso-2,6-dimethylmorpholine, the trans isomer appears to be preferentially metabolized through α-oxidation, while the cis isomer favors β-oxidation. nih.gov

Molecular Orbital Theory and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

To gain a deeper understanding of the electronic factors governing the structure and reactivity of this compound, molecular orbital theory and bonding analysis techniques are employed. rsc.org Natural Bond Orbital (NBO) analysis is a particularly powerful tool for investigating orbital interactions within the molecule. researchgate.net

In Silico Studies for Binding Affinity and Molecular Interactions

In the absence of direct experimental data, computational, or in silico, studies serve as a powerful tool to predict the binding affinity and molecular interactions of novel compounds like this compound with various biological targets. These theoretical investigations are crucial in modern drug discovery and development, offering insights into the potential efficacy and mechanism of action of new chemical entities before their synthesis and in vitro testing. nih.govresearchgate.net For nicotinamide and its derivatives, a range of computational techniques, including molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations, have been employed to elucidate their structure-activity relationships. nih.govnih.gov

Molecular docking is a primary in silico method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique estimates the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. For nicotinamide analogs, docking studies have been instrumental in identifying key interactions with various protein targets, such as kinases and enzymes involved in metabolic pathways. nih.govacs.org These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the ligand-receptor complex. rsc.org

Following molecular docking, molecular dynamics (MD) simulations are frequently utilized to provide a more dynamic and realistic representation of the ligand-receptor interactions over time. acs.orgnih.gov MD simulations can confirm the stability of the binding pose predicted by docking and offer a deeper understanding of the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov For pyridine-based ligands, MD simulations have been used to assess their behavior in complex biological environments, such as within a lipid membrane, which is crucial for targeting membrane-associated proteins. acs.orgnih.gov

Density functional theory (DFT) is another computational method applied to understand the electronic structure and reactivity of molecules like this compound. nih.gov DFT calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for predicting its chemical reactivity and potential to interact with biological targets. nih.gov

While no specific in silico studies on the binding affinity and molecular interactions of this compound have been published, we can extrapolate potential interaction patterns based on its structural features and the extensive research on related nicotinamide derivatives. The pyridine (B92270) ring can act as a hydrogen bond acceptor, while the methoxy (B1213986) and amide groups can also participate in hydrogen bonding. The methyl groups can engage in hydrophobic interactions within the binding pocket of a target protein.

To illustrate the type of data generated from such studies, the following tables provide a hypothetical overview of the predicted binding affinity and a summary of potential molecular interactions for this compound with a generic kinase target.

Disclaimer: The data presented in the following tables is purely illustrative and not based on experimental or published computational studies for this compound. It is intended to demonstrate the nature of the data obtained from in silico analyses.

Table 1: Illustrative Predicted Binding Affinity of this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Kinase X | -8.5 | 150 |

Table 2: Illustrative Summary of Potential Molecular Interactions for this compound with a Kinase Target

| Type of Interaction | Interacting Residues of Kinase X |

| Hydrogen Bond | Asp145, Lys89 |

| Hydrophobic Interaction | Leu22, Val30, Ile143 |

| π-π Stacking | Phe80 |

These illustrative tables highlight how in silico methods can provide valuable, albeit predictive, information to guide further experimental investigation into the biological activity of this compound. The combination of these computational approaches allows for a comprehensive evaluation of a compound's potential as a therapeutic agent early in the drug discovery pipeline. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-Methoxy-N,2-dimethylnicotinamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure.

1D NMR (¹H, ¹³C, ¹³C-DEPT)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most direct insight into the molecule's structure. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are further used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the substituents. The methyl group attached to the pyridine ring (2-methyl) would likely appear as a singlet around 2.5 ppm. The N-methyl and N-methoxy protons of the Weinreb amide moiety are also expected to be singlets, resonating at approximately 3.3 ppm and 3.7 ppm, respectively, though their exact positions can vary due to the rotational barrier around the amide C-N bond.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide is typically found in the highly deshielded region of 165-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm). The methyl carbon of the 2-methyl group and the N-methyl and N-methoxy carbons will appear in the upfield region of the spectrum.

¹³C-DEPT: DEPT experiments (DEPT-90 and DEPT-135) are instrumental in confirming the assignments of the carbon signals. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbon and the substituted ring carbons, will be absent in both DEPT spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| Pyridine-H4 | ~8.0-8.2 (dd) | ~135-140 (CH) | Positive |

| Pyridine-H5 | ~7.2-7.4 (dd) | ~122-125 (CH) | Positive |

| Pyridine-H6 | ~8.5-8.7 (d) | ~148-152 (CH) | Positive |

| 2-CH₃ | ~2.5 (s) | ~20-25 (CH₃) | Positive |

| N-CH₃ | ~3.3 (s) | ~32-35 (CH₃) | Positive |

| O-CH₃ | ~3.7 (s) | ~61-64 (CH₃) | Positive |

| C=O | - | ~168-172 (C) | No Signal |

| Pyridine-C2 | - | ~155-160 (C) | No Signal |

| Pyridine-C3 | - | ~130-135 (C) | No Signal |

Note: The predicted chemical shifts are based on data from structurally related nicotinamide (B372718) and Weinreb amide derivatives. Actual values may vary depending on the solvent and experimental conditions.

2D NMR (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H4, H5, and H6), confirming their connectivity. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. For instance, a NOESY experiment could reveal through-space interactions between the 2-methyl protons and the H6 proton of the pyridine ring, as well as between the N-methyl/N-methoxy protons and the aromatic protons. uzh.ch

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). nih.gov Each peak in the 2D spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of each proton to its attached carbon. This is particularly useful for assigning the signals of the pyridine ring and the methyl groups. nih.govchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. nih.govchemicalbook.com This is a critical experiment for piecing together the molecular skeleton. For example, HMBC would show correlations from the 2-methyl protons to the C2 and C3 carbons of the pyridine ring. It would also show correlations from the N-methyl and N-methoxy protons to the carbonyl carbon, confirming the structure of the Weinreb amide group. nih.govchemicalbook.com

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H4 ↔ H5, H5 ↔ H6 |

| NOESY | ¹H - ¹H (through-space) | 2-CH₃ ↔ H6; N-CH₃/O-CH₃ ↔ Aromatic Protons |

| HMQC/HSQC | ¹H - ¹³C (1-bond) | H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; 2-CH₃ ↔ C(2-CH₃); N-CH₃ ↔ C(N-CH₃); O-CH₃ ↔ C(O-CH₃) |

| HMBC | ¹H - ¹³C (2-3 bonds) | 2-CH₃ → C2, C3; N-CH₃ → C=O; O-CH₃ → C=O; H4 → C2, C6; H6 → C2, C4 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, which can be used to confirm its molecular formula (C₉H₁₂N₂O₂).

Furthermore, by analyzing the fragmentation patterns in the mass spectrum (MS/MS), valuable structural information can be obtained. The fragmentation of nicotinamide derivatives often involves the cleavage of the amide bond and fragmentation of the pyridine ring. nih.govcjnmcpu.com For this compound, characteristic fragments would be expected from the loss of the methoxy (B1213986) group, the entire N-methoxy-N-methylamino group, and cleavages within the pyridine ring.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Molecular Formula | Calculated m/z | Predicted Fragment |

| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0977 | Molecular Ion |

| [M-OCH₃]⁺ | C₈H₁₀N₂O⁺ | 150.0793 | Loss of methoxy radical |

| [M-N(O)CH₃]⁺ | C₈H₈NO⁺ | 134.0606 | Cleavage of the N-N bond |

| [Pyridine-C=O]⁺ | C₇H₇NO⁺ | 121.0528 | Cleavage of the amide C-N bond |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netresearchgate.net

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the amide group, which is expected to appear in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide and the pyridine ring would also be observable. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 (strong) |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 |

| C-N | Stretch | 1200 - 1400 |

| C-O | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structural Determination (relevant for related compounds)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the crystal structures of related nicotinamide derivatives provide invaluable insights into the solid-state conformation and intermolecular interactions. uzh.chuzh.chresearchgate.net X-ray crystallography of analogous compounds can reveal details about bond lengths, bond angles, and the planarity of the pyridine ring and the amide group. uzh.chuzh.chresearchgate.net This information is crucial for understanding how these molecules pack in the solid state and can complement the solution-state structural information obtained from NMR. Studies on various nicotinamide riboside derivatives have shown how substitutions on the nicotinamide core influence the crystal packing and intermolecular hydrogen bonding networks. uzh.chnih.gov This knowledge can be extrapolated to predict the likely solid-state behavior of this compound.

Applications in the Synthesis of Complex Molecules and Fine Chemicals

Role as a Versatile Building Block in Multi-Stage Organic Synthesis

N-Methoxy-N,2-dimethylnicotinamide serves as a crucial building block in multi-stage organic synthesis, primarily owing to the inherent stability and reactivity of the Weinreb amide functional group. organic-chemistry.org This functionality allows for the controlled addition of nucleophiles, a feature that is paramount in the construction of complex molecular frameworks.

The key to the Weinreb amide's utility lies in its reaction with organometallic reagents, such as Grignard reagents or organolithium species. Unlike other acylating agents that are prone to over-addition to form alcohols, the Weinreb amide typically yields a stable tetrahedral intermediate. wikipedia.org This intermediate collapses to the desired ketone upon acidic workup, thus preventing the second addition of the nucleophile. wikipedia.org This controlled reactivity is essential in multi-step syntheses where preserving the ketone functionality is critical for subsequent transformations.

The synthesis of N-methoxy-N-methylamides, including this compound, can be achieved through various established methods. wikipedia.org A common approach involves the coupling of the corresponding carboxylic acid, 2-methylnicotinic acid, with N,O-dimethylhydroxylamine hydrochloride using a suitable activating agent. organic-chemistry.org

Table 1: Common Coupling Reagents for Weinreb Amide Synthesis

| Coupling Reagent | Description |

| N,N'-Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for amide bond formation. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, facilitating easier purification. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | A phosphonium-based reagent known for its high efficiency. |

| 1,1'-Carbonyldiimidazole (CDI) | An activating agent that forms a reactive acylimidazolide intermediate. nih.gov |

The resulting this compound is a stable, often crystalline solid that can be purified and stored, making it a reliable building block for various synthetic campaigns. Its pyridine (B92270) core, substituted with a methyl group, offers further opportunities for functionalization in the later stages of a synthesis.

Strategies for Stereoselective Synthesis Utilizing N-Methoxy Amides

The presence of a chiral center in a target molecule necessitates the use of stereoselective synthetic methods. N-methoxy amides can be instrumental in such strategies, either by being part of a chiral substrate or by reacting with chiral reagents.

One common strategy involves the use of chiral auxiliaries. An achiral N-methoxy amide can be reacted with a chiral nucleophile, or a chiral N-methoxy amide can be reacted with an achiral nucleophile to induce diastereoselectivity. nih.gov For instance, the conjugate addition of a nucleophile to an α,β-unsaturated Weinreb amide bearing a chiral auxiliary can proceed with high stereocontrol. nih.gov

Another approach is the use of chiral catalysts. Asymmetric reduction of a ketone derived from an N-methoxy amide using a chiral reducing agent or a catalyst can afford a single enantiomer of the corresponding alcohol. For example, the use of a Noyori-type ruthenium catalyst has been shown to induce high stereoselectivity in the reduction of ketones within complex molecular scaffolds. rsc.org

Furthermore, the N-methoxy amide functionality itself can influence the stereochemical outcome of reactions at adjacent centers. The ability of the methoxy (B1213986) group to chelate with metal ions can create a more rigid transition state, thereby directing the approach of a nucleophile from a specific face of the molecule.

Table 2: Examples of Stereoselective Reactions Involving Amides

| Reaction Type | Chiral Source | Outcome |

| Diastereoselective Conjugate Addition | Chiral Auxiliary on Amide | Formation of one diastereomer over another. nih.gov |

| Asymmetric Reduction | Chiral Catalyst (e.g., Noyori catalyst) | Enantiomerically enriched alcohol from a ketone precursor. rsc.org |

| Asymmetric Aldol Reaction | Chiral Enolate | Diastereoselective formation of β-hydroxy ketones. |

While specific examples utilizing this compound in stereoselective synthesis are not extensively documented, the general principles established for other Weinreb amides are directly applicable.

Development of Pharmacologically Active Compound Precursors (e.g., Bedaquiline Analogues in Tuberculosis Drug Research)

One of the most significant applications of N-methoxy-N-methyl nicotinamides is in the synthesis of precursors for pharmacologically active molecules. A prominent example is the development of analogues of Bedaquiline, a diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis. nih.govuq.edu.au

Bedaquiline's structure features a quinoline (B57606) core, which can be synthetically accessed from pyridine-based precursors. nih.gov The synthesis of various Bedaquiline analogues often involves the construction of a key ketone intermediate, which is then elaborated to the final diarylquinoline scaffold. N-methoxy-N-methyl nicotinamides are ideal precursors for these ketones.

For instance, a synthetic route towards a Bedaquiline analogue could involve the reaction of this compound with an appropriate aryl or vinyl Grignard reagent. The resulting ketone, a substituted pyridyl ketone, would then serve as a central building block for the subsequent construction of the quinoline ring system and the introduction of the side chain.

The substitution pattern on the nicotinamide (B372718), in this case, the 2-methyl group, can influence the electronic properties and reactivity of the molecule, and ultimately the biological activity of the final analogue. The development of new synthetic routes to Bedaquiline analogues is driven by the need to improve the drug's safety profile and overcome potential resistance mechanisms. rsc.org

Table 3: Bedaquiline Analogues and the Role of Pyridine Precursors

| Analogue Type | Precursor Strategy | Significance |

| Pyridine-based A-ring analogues | Suzuki-Miyaura coupling of brominated pyridine derivatives. nih.gov | Exploration of structure-activity relationships to improve safety. nih.gov |

| Simplified scaffolds | Reorganization of Bedaquiline fragments. uq.edu.au | Reduced synthetic complexity and cost. uq.edu.au |

| Heterocyclic B-ring analogues | Condensation of A/B units with Mannich bases. nih.gov | Modulation of lipophilicity and pharmacokinetic properties. nih.gov |

The use of this compound and its derivatives provides a modular and efficient approach to generate a library of Bedaquiline analogues for biological screening.

Application in Natural Product Synthesis (General Weinreb Amide Utility)

The utility of Weinreb amides extends to the total synthesis of complex natural products. chem960.com Their ability to participate in the mild and selective formation of carbon-carbon bonds makes them valuable intermediates in the assembly of intricate molecular architectures. wikipedia.org

In the context of natural product synthesis, a fragment of a complex molecule can be prepared as a Weinreb amide. This fragment can then be coupled with another part of the molecule, often an organometallic species, to form a key ketone intermediate. This ketone can then be further transformed through various reactions such as reductions, additions, or cyclizations to build the natural product's core structure.

For example, in the synthesis of polyketide natural products, which often feature multiple ketone and alcohol functionalities, the use of Weinreb amides allows for the controlled introduction of these groups without the risk of over-reaction. The stability of the Weinreb amide to a wide range of reaction conditions also allows for its incorporation early in a synthetic sequence.

While a specific total synthesis employing this compound is not highlighted in the literature, the general principles of Weinreb amide chemistry suggest its potential as a key building block for natural products containing a substituted pyridine moiety. Many alkaloids and other biologically active natural products possess such heterocyclic systems.

Catalysis and N Methoxy N,2 Dimethylnicotinamide Chemistry

Transition Metal-Catalyzed Transformations

Transition metals have revolutionized organic synthesis, and their application in amide chemistry is a field of continuous development. The N-methoxy amide functionality, often referred to as a Weinreb amide, has been recognized not only for its classic role in ketone synthesis but also as a versatile directing group in C-H functionalization reactions. mdpi.com

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While specific palladium-catalyzed reactions involving N-Methoxy-N,2-dimethylnicotinamide are not extensively documented, the reactivity of the broader class of Weinreb amides provides significant insight into its potential transformations. These amides can act as directing groups, guiding the catalyst to functionalize specific C-H bonds, a strategy that circumvents the need for pre-functionalized substrates like organolithium reagents. mdpi.com

Common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are fundamental in synthetic chemistry.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with a halide or triflate. nih.gov In the context of a molecule like this compound, if it were halogenated on the pyridine (B92270) ring, it could undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Mizoroki-Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. rsc.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. rsc.org A halogenated derivative of this compound could foreseeably be a substrate for Heck reactions, allowing for the introduction of alkenyl groups onto the pyridine core.

The table below summarizes representative conditions for these palladium-catalyzed reactions, which could be adapted for derivatives of this compound.

| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, SPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 °C |

| Mizoroki-Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |

This table presents generalized conditions. Actual conditions would require optimization for a specific substrate like a halogenated this compound.

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative or complement to palladium-catalyzed methods, particularly for forming carbon-heteroatom bonds. beilstein-journals.org A significant transformation for N-methoxy amides is the copper-catalyzed C-O cross-coupling with arylboronic acids, which yields aryl N-methoxy arylimidates. mdpi.com

This reaction demonstrates the unique reactivity of the N-methoxy amide group. The N-methoxy group enhances the electron density on the carbonyl oxygen, which is believed to facilitate tautomerization to an O-protected hydroxamic acid form. This changes the site of coupling from the nitrogen atom, as seen in typical Ullmann or Goldberg couplings, to the oxygen atom. mdpi.com The reaction is generally performed in the presence of a copper(I) salt, a base, and often requires air or an oxidant, suggesting the involvement of a Cu(I)/Cu(II) catalytic cycle. mdpi.com

A plausible mechanism involves the oxidation of Cu(I) to a Cu(II) species, which then undergoes transmetalation with the arylboronic acid. The N-methoxy amide, under basic conditions, coordinates with the aryl-Cu(II) intermediate, leading to the formation of a Cu(II) complex. Subsequent reductive elimination forms the C-O bond and regenerates a Cu(I) species, which can re-enter the catalytic cycle. mdpi.com

The table below outlines a typical procedure for this transformation.

| Component | Role | Example Reagent | Stoichiometry (relative to amide) |

| N-Methoxy Amide | Substrate | N-Methoxybenzamide | 1 equiv. |

| Arylboronic Acid | Coupling Partner | Phenylboronic acid | 1.5 equiv. |

| Copper Salt | Catalyst | Copper(I) Iodide (CuI) | 0.2 equiv. |

| Base | Activator | Sodium Phosphate (Na₃PO₄·12H₂O) | 2 equiv. |

| Solvent | Medium | Dichloroethane (DCE) | - |

| Atmosphere | Oxidant | Air | - |

| Temperature | - | 130 °C | - |

Data sourced from a general procedure for copper-catalyzed C-O coupling of N-methoxy amides. mdpi.com

Biocatalysis and the Design of Artificial Metalloenzymes for Weinreb Amide Chemistry

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with enzymes as catalysts. While direct enzymatic transformations on this compound are not widely reported, the synthesis of other nicotinamide (B372718) derivatives using enzymes like lipase (B570770) has been demonstrated. beilstein-journals.org For instance, Novozym® 435, a lipase from Candida antarctica, has been used to catalyze the synthesis of various nicotinamides from methyl nicotinate (B505614) and amines with high yields. beilstein-journals.org

A frontier in biocatalysis is the development of artificial metalloenzymes (ArMs), which combine the reactivity of synthetic metal catalysts with the high selectivity and aqueous compatibility of protein scaffolds. nih.govresearchgate.net These ArMs can catalyze abiotic reactions not found in nature. nih.gov Given that the Weinreb amide group can coordinate with transition metals, it is conceivable that ArMs could be designed to perform specific transformations on substrates like this compound. By incorporating a metal cofactor into a protein scaffold and using directed evolution, enzymes could be tailored to catalyze reactions such as C-H activation or other cross-couplings on the Weinreb amide substrate with high regio- and enantioselectivity. nih.gov

Role of Lewis Acid and Brønsted Acid Catalysis in N-Methoxy Amide Transformations

Acid catalysis plays a crucial role in a vast number of organic reactions by activating substrates towards nucleophilic attack. Both Lewis and Brønsted acids can be employed to enhance the reactivity of N-methoxy amides.

Lewis Acid Catalysis: Lewis acids, as electron-pair acceptors, can coordinate to the carbonyl oxygen of the N-methoxy amide group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. This principle is fundamental to the classic Weinreb ketone synthesis, where organometallic reagents add to the activated amide. nih.gov In more advanced applications, Lewis acids can be used in cooperative catalytic systems, for example, with N-heterocyclic carbenes, to control reactivity and selectivity. nih.gov The choice of Lewis acid can be critical, with different acids offering varying degrees of activation and compatibility with other functional groups. nih.gov

Brønsted Acid Catalysis: Brønsted acids (proton donors) can also activate the amide group by protonating the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon. Furthermore, in the context of the pyridine ring in this compound, Brønsted acids can protonate the ring nitrogen, which can influence the electronic properties of the entire molecule and potentially direct subsequent functionalization. Strong Brønsted acids have been shown to catalyze reactions such as the hydroalkoxylation of olefins and can be used to promote redox aminations. nih.gov It is plausible that Brønsted acid catalysis could be used to facilitate transformations on the nicotinamide core or the amide side chain.

The table below lists common acid catalysts and their potential roles in N-methoxy amide chemistry.

| Catalyst Type | Example | Mode of Activation | Potential Transformation |

| Lewis Acid | AlCl₃, TiCl₄, Mg(Ot-Bu)₂ | Coordination to carbonyl oxygen | Activation for nucleophilic addition (e.g., ketone synthesis), cooperative catalysis |

| Brønsted Acid | Triflic acid (HOTf), HCl | Protonation of carbonyl oxygen or pyridine nitrogen | Activation for nucleophilic attack, directing group for aromatic functionalization |

Green Chemistry Principles in N Methoxy N,2 Dimethylnicotinamide Synthesis and Reactions

Development of Sustainable and Cost-Effective Synthetic Routes

Traditional methods for amide bond formation often involve the use of stoichiometric amounts of coupling reagents, which can lead to significant waste. More sustainable approaches focus on catalytic methods. While direct thermal condensation of carboxylic acids and amines is possible, it often requires high temperatures, leading to potential side reactions and high energy consumption.

A greener approach involves the use of catalysts that can facilitate the reaction under milder conditions. For instance, boronic acid derivatives have been explored as catalysts for direct amidation, reducing the need for stoichiometric activating agents. Another avenue is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of various amides under mild conditions in green solvents. nih.gov This enzymatic approach offers high selectivity and avoids the use of hazardous reagents. nih.gov

The cost-effectiveness of the synthesis is intrinsically linked to the cost of starting materials, reagents, solvents, and the energy required for the process. Utilizing a one-pot procedure where the carboxylic acid is activated in situ and then reacted with N,O-dimethylhydroxylamine can improve efficiency and reduce costs associated with purification of intermediates. psu.edu

Strategies for Reduction of Eco-Destructive Reagents and By-products

A major focus of green chemistry in amide synthesis is the replacement of hazardous reagents and the minimization of harmful by-products.

Coupling Reagents: Many common coupling reagents, such as carbodiimides (e.g., DCC, EDC), can generate by-products that are difficult to remove and may be toxic. Greener alternatives are being actively researched. For example, the use of coupling reagents that generate easily removable and non-toxic by-products is a significant improvement. One such approach involves the use of S,S-di(2-pyridyl) dithiocarbonate, which forms a thioester intermediate and the by-product, 2-mercaptopyridine, can be easily removed and potentially recycled. researchgate.net Another strategy is the use of phosphonium-based coupling reagents or triazine-based reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which can be highly efficient and generate more benign by-products. organic-chemistry.org

Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional amide synthesis often employs volatile organic compounds (VOCs) like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), which have significant health and environmental concerns. rsc.org A key green chemistry strategy is to replace these with more sustainable alternatives.

Recent studies have shown that bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can be effective replacements for traditional solvents in amide synthesis. bohrium.comrsc.org Water is, in principle, the most environmentally benign solvent, and efforts are being made to develop amidation protocols that can be performed in aqueous media, sometimes with the aid of surfactants to form micelles. acs.org Solvent-free, or neat, reaction conditions represent an ideal scenario, minimizing solvent waste entirely. numberanalytics.com

Below is a table comparing the properties of common solvents used in amide synthesis, highlighting greener alternatives.

| Solvent | Classification | Boiling Point (°C) | Health/Environmental Concerns | Green Alternative? |

| Dichloromethane (DCM) | Halogenated | 39.6 | Suspected carcinogen, VOC | No |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 153 | Reproductive toxicity, VOC | No |

| N-Methylpyrrolidone (NMP) | Dipolar Aprotic | 202 | Reproductive toxicity, VOC | No |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | Bio-based, lower toxicity | Yes |

| Cyclopentyl methyl ether (CPME) | Ether | 106 | Lower peroxide formation, less toxic | Yes |

| Water | Aqueous | 100 | Benign | Yes |

| Dimethyl carbonate (DMC) | Carbonate | 90 | Low toxicity, biodegradable | Yes |

This table is interactive. You can sort the columns by clicking on the headers.

Optimization of Reaction Conditions for Environmental Benignity

Optimizing reaction conditions is a cornerstone of green chemistry, aiming to reduce energy consumption, minimize reaction times, and improve yields and selectivity.

Temperature and Energy: The use of microwave-assisted synthesis has been shown to significantly accelerate amide bond formation, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com This can lead to substantial energy savings. Flow chemistry is another enabling technology that allows for precise control over reaction parameters, including temperature and mixing, leading to improved efficiency and safety, especially for exothermic reactions. numberanalytics.com

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is crucial, especially when the catalyst is a precious metal. The development of highly active catalysts that can be used at very low loadings is a key area of research. Furthermore, the use of heterogeneous catalysts, which can be easily recovered and recycled, is a significant advantage over homogeneous catalysts. rsc.org

Process Mass Intensity (PMI): A key metric for evaluating the greenness of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. By optimizing reaction conditions and choosing greener reagents and solvents, the PMI for the synthesis of N-Methoxy-N,2-dimethylnicotinamide can be significantly reduced. For instance, moving from a multi-step synthesis with extensive workups to a one-pot catalytic process in a green solvent would drastically lower the PMI. rsc.org

The following table provides a hypothetical comparison of different synthetic approaches for amide formation, highlighting the potential for green chemistry to improve the process.

| Parameter | Traditional Method (e.g., DCC/DCM) | Greener Method (e.g., Catalytic/2-MeTHF) |

| Coupling Reagent | Stoichiometric, hazardous by-product | Catalytic, benign by-product |

| Solvent | Halogenated, toxic | Bio-based, recyclable |

| Temperature | Room temperature to reflux | Potentially milder with catalysis |

| Energy Input | Conventional heating | Microwave or flow chemistry for efficiency |

| By-products | Difficult to remove, potentially toxic | Easily separable, less toxic |

| Process Mass Intensity (PMI) | High | Significantly lower |

This table is interactive. You can sort the columns by clicking on the headers.

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more cost-effective.

Emerging Research Directions and Future Perspectives in N Methoxy N,2 Dimethylnicotinamide Chemistry

Integration with Flow Chemistry and Automated Synthesis Technologies

There is currently no specific, publicly available research detailing the integration of N-Methoxy-N,2-dimethylnicotinamide with flow chemistry or automated synthesis technologies. While the principles of continuous flow processing and high-throughput automated synthesis are widely applied in modern organic chemistry for the production of various molecules, including other amide derivatives, dedicated studies applying these methods to the synthesis or modification of this compound have not been reported in the reviewed literature. Future research could potentially explore the development of continuous-flow protocols for its synthesis, which may offer advantages in terms of safety, scalability, and product consistency.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Detailed investigations into novel reactivity patterns or unprecedented chemical transformations specifically involving this compound are not present in the current body of scientific literature. Research on related N-methoxy-N-methylamides, often referred to as Weinreb amides, has explored their reactivity with various nucleophiles. researchgate.net However, specific studies that delineate unique reaction pathways, such as novel cyclizations, rearrangements, or functional group interconversions directly involving the this compound structure, remain to be conducted. The electronic and steric properties conferred by the 2-methylnicotinamide (B1253829) core could theoretically lead to unique reactivity, but this remains an unexplored area.

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The scientific literature lacks reports on the design and application of advanced catalytic systems for the synthesis or functionalization of this compound. While catalysis is a cornerstone of modern chemical synthesis, providing efficient and selective routes to complex molecules, no studies have been specifically published that describe the development of catalysts for, or their application to, this compound. Future research could focus on developing catalytic methods for its asymmetric synthesis or for the selective late-stage functionalization of the pyridine (B92270) ring, which would represent a significant advancement in the chemistry of this molecule.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

There is no available research that describes interdisciplinary studies of this compound at the interface of organic chemistry and chemical biology. Such research would typically involve the synthesis of this compound as a tool to probe biological systems, for instance as a potential enzyme inhibitor, a molecular probe, or a building block for biologically active molecules. While other, more complex nicotinamide (B372718) derivatives have been investigated for their biological activity, this compound has not been the subject of such published studies. nih.gov Its potential utility in chemical biology remains an open question for future investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-Methoxy-N,2-dimethylnicotinamide?

- Methodology : The compound can be synthesized via α,β-unsaturated Weinreb amide chemistry. For example, (E)-N-methoxy-N,2-dimethyl-3-phenylacrylamide (a structural analog) is prepared using palladium-catalyzed coupling or condensation reactions under inert atmospheres. Key steps include:

- Use of trifluoroacetic acid (TFA) or p-toluenesulphonic acid (TsOH·H₂O) to facilitate cyclization and byproduct removal .

- Purification via column chromatography, with monitoring by thin-layer chromatography (TLC) and characterization via ¹H/¹³C NMR .

- Critical Parameters : Reaction temperature (room temperature to 80°C), solvent choice (acetic acid, DCM), and catalyst loading (e.g., TsOH·H₂O at 5 mol%) .

Q. How do solubility and stability properties of this compound impact experimental design?

- Solubility : Similar nicotinamide derivatives (e.g., N-methylnicotinamide) exhibit solubility in polar aprotic solvents (DMSO, DMF: ~15 mg/mL) and PBS (pH 7.2: ~10 mg/mL). Pre-dissolve in organic solvents, then dilute into aqueous buffers to minimize solvent interference .

- Stability : Avoid prolonged storage in aqueous solutions (>24 hours) due to hydrolysis risks. Store crystalline solids under inert gas (argon/nitrogen) at –20°C .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.2–3.3 ppm) and methyl groups (δ ~2.1–2.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with high-resolution accuracy (<5 ppm error) .

Advanced Research Questions

Q. How can reaction pathways involving this compound lead to unexpected byproducts?

- Case Study : Reactions with glyoxals (e.g., phenylglyoxal) may yield hydantoins or imidazolidinones. For example:

- Hydantoin Formation : Competitive cyclization under acidic conditions (TFA) generates 3-alkoxy-1,5-diarylhydantoins .

- Diastereomer Separation : Use chiral columns (e.g., HPLC with Chiralpak AD-H) or derivatization agents to resolve stereoisomers .

- Mitigation : Optimize reaction time (≤12 hours) and acid catalyst stoichiometry to suppress side pathways .

Q. What catalytic strategies enhance enantioselectivity in asymmetric hydrogenation (AH) of α,β-unsaturated Weinreb amides like this compound?

- Data from Catalytic AH :

| Catalyst System | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| Rh-(R)-BINAP | (E)-N-Methoxy-N,2-dimethyl-3-phenylacrylamide | 95 | 88 |

| Ru-TsDPEN | β,β-Diaryl analog | 89 | 92 |

- Key Factors : Ligand chirality (BINAP vs. TsDPEN), hydrogen pressure (50–100 psi), and solvent polarity (MeOH/EtOAc) .

Q. How can computational modeling resolve contradictions in thermodynamic data for this compound derivatives?

- Approach :

- Use density functional theory (DFT) to calculate ΔfH°gas (enthalpy of formation) and compare with experimental NIST data .

- Validate discrepancies (e.g., ±5 kJ/mol) via isodesmic reactions or group-additivity methods .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Root Causes :

- Catalyst Deactivation : Residual moisture or oxygen in Pd-based systems reduces efficiency .

- Byproduct Formation : Competing pathways (e.g., hydantoins vs. imidazolidinones) depend on acid strength (TFA > TsOH) .

- Resolution : Standardize anhydrous conditions (e.g., molecular sieves) and monitor reaction progress via inline FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.